Cas no 2549063-09-2 (3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one)

3-{[1-(Cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a structurally complex heterocyclic compound featuring a quinazolinone core substituted with a piperidinylmethyl moiety and a cyclopropylmethyl group. This scaffold is of significant interest in medicinal chemistry due to its potential as a pharmacophore for targeting central nervous system (CNS) receptors or enzymes. The methoxy group at the 7-position enhances electronic properties, while the cyclopropylmethyl substitution may improve metabolic stability. Its rigid, bicyclic framework offers conformational restraint, which can be advantageous in optimizing binding affinity and selectivity. This compound serves as a valuable intermediate for the development of bioactive molecules, particularly in neurological and psychiatric drug discovery.
3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one structure
2549063-09-2 structure
Product name:3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
CAS No:2549063-09-2
MF:C19H25N3O2
MW:327.420704603195
CID:5313688
PubChem ID:154883525

3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • AKOS040714198
    • 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
    • 2549063-09-2
    • F6670-5614
    • 3-[[1-(Cyclopropylmethyl)-4-piperidinyl]methyl]-7-methoxy-4(3H)-quinazolinone
    • Inchi: 1S/C19H25N3O2/c1-24-16-4-5-17-18(10-16)20-13-22(19(17)23)12-15-6-8-21(9-7-15)11-14-2-3-14/h4-5,10,13-15H,2-3,6-9,11-12H2,1H3
    • InChI Key: SUEFZCPMKGOKCQ-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(OC)=C2)C(=O)N(CC2CCN(CC3CC3)CC2)C=1

Computed Properties

  • Exact Mass: 327.19467705g/mol
  • Monoisotopic Mass: 327.19467705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.1Ų
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 494.3±51.0 °C(Predicted)
  • pka: 9.50±0.10(Predicted)

3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6670-5614-1mg
3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
2549063-09-2
1mg
$81.0 2023-09-07
Life Chemicals
F6670-5614-25mg
3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
2549063-09-2
25mg
$163.5 2023-09-07
Life Chemicals
F6670-5614-30mg
3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
2549063-09-2
30mg
$178.5 2023-09-07
Life Chemicals
F6670-5614-2mg
3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
2549063-09-2
2mg
$88.5 2023-09-07
Life Chemicals
F6670-5614-5mg
3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
2549063-09-2
5mg
$103.5 2023-09-07
Life Chemicals
F6670-5614-10mg
3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
2549063-09-2
10mg
$118.5 2023-09-07
Life Chemicals
F6670-5614-5μmol
3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
2549063-09-2
5μmol
$94.5 2023-09-07
Life Chemicals
F6670-5614-20mg
3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
2549063-09-2
20mg
$148.5 2023-09-07
Life Chemicals
F6670-5614-2μmol
3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
2549063-09-2
2μmol
$85.5 2023-09-07
Life Chemicals
F6670-5614-15mg
3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
2549063-09-2
15mg
$133.5 2023-09-07

3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one Related Literature

Additional information on 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Introduction to 3-{[1-(cyclopropylmethylpiperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one (CAS No: 2549063-09-2)}

3-{[1-(cyclopropylmethylpiperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one

is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its Chemical Abstracts Service (CAS) number 2549063-09-2, represents a class of molecules that are being extensively explored for their potential therapeutic applications. The structural framework of this compound combines elements from multiple heterocyclic systems, making it a subject of considerable interest for medicinal chemists and biologists alike.

The core structure of 3-{[1-(cyclopropylmethylpiperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one consists of a quinazoline scaffold, which is a well-known pharmacophore in drug design. Quinazoline derivatives have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a piperidine ring in the molecule further enhances its potential by introducing a secondary amine functionality, which can interact with various biological targets. Specifically, the cyclopropylmethyl substituent on the piperidine ring adds a unique three-membered ring structure that can influence the electronic and steric properties of the molecule.

The methoxy group at the 7-position of the quinazoline ring is another critical feature that contributes to the compound's pharmacological profile. Methoxy-substituted quinazolines have been shown to exhibit enhanced binding affinity to certain enzymes and receptors, making them valuable candidates for drug development. The dihydroquinazolinone moiety introduces additional hydrogen atoms, which can affect the molecule's solubility and metabolic stability. These structural elements collectively contribute to the compound's overall biological activity and make it a promising candidate for further investigation.

In recent years, there has been growing interest in developing novel therapeutic agents that target specific disease pathways. The quinazoline scaffold has been particularly fruitful in this regard, with numerous derivatives showing promise in preclinical studies. One area of active research is the development of kinase inhibitors, where quinazoline-based compounds have demonstrated significant efficacy. The structure of 3-{[1-(cyclopropylmethylpiperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one suggests that it may interact with kinases or other enzymes involved in cellular signaling pathways.

Furthermore, the piperidin-4-yl moiety is known to enhance oral bioavailability and metabolic stability, which are crucial factors for drug candidates. Piperidine derivatives are frequently incorporated into drug molecules to improve pharmacokinetic properties. The combination of these features makes 3-{[1-(cyclopropylmethylpiperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one an intriguing compound for further exploration in drug discovery.

Recent studies have highlighted the importance of structure-based drug design in developing novel therapeutics. Computational methods such as molecular docking and molecular dynamics simulations have been instrumental in understanding how these compounds interact with biological targets at the molecular level. The unique structural features of 3-{[1-(cyclopropylmethylpiperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one make it an excellent candidate for such studies. By elucidating its binding interactions with potential targets, researchers can gain insights into its mechanism of action and optimize its pharmacological properties.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to construct the complex framework of the molecule. These synthetic strategies not only facilitate the production of 3-{[1-(cyclopropylmethylpiperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one but also provide valuable insights into its structural complexity.

In conclusion, 3-{[1-(cyclopropylmethylpiperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one (CAS No: 2549063-09-2) is a structurally complex and biologically relevant compound that holds significant promise in pharmaceutical research. Its unique combination of pharmacophores and structural features makes it an attractive candidate for further investigation into potential therapeutic applications. As research in medicinal chemistry continues to advance, compounds like this one will play a crucial role in discovering new treatments for various diseases.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd